7-Bromo-5-methylbenzo[b]thiophene
Overview
Description
7-Bromo-5-methylbenzo[b]thiophene is a heterocyclic compound featuring a thiophene ring fused to a benzene ring, with a bromine atom at the 7th position and a methyl group at the 5th position. This compound is part of the broader class of benzo[b]thiophenes, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
7-Bromo-5-methylbenzo[b]thiophene is a heterocyclic organic compound that has attracted attention in various fields of research and industry. Thiophene-based analogs, including this compound, have been studied by a growing number of scientists as potential classes of biologically active compounds . .
Mode of Action
, suggesting that this compound may interact with its targets in a manner that induces changes in cellular processes.
Biochemical Pathways
Thiophene derivatives, including this compound, are known to affect a variety of biochemical pathways . .
Result of Action
Biochemical Analysis
Biochemical Properties
7-Bromo-5-methylbenzo[b]thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of kinase inhibitors, which are crucial in regulating various cellular processes . The compound’s interaction with enzymes such as LIMK1, PIM-kinases, and MAPK-2 kinase (MK2) has been documented, highlighting its potential in disrupting actin polymerization and preventing the metastatic potential of tumor cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting kinase activity can lead to changes in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit enzymes like LIMK1 and PIM-kinases is due to its binding affinity, which disrupts the normal function of these enzymes and leads to altered cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is essential for its potential application in medicine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylbenzo[b]thiophene can be achieved through various methods. One common approach involves the bromination of 5-methylbenzo[b]thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in the presence of a solvent such as dichloromethane or acetonitrile, and may require a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydrobenzo[b]thiophene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or THF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or THF.
Major Products:
Substitution: Various substituted benzo[b]thiophenes.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[b]thiophene derivatives.
Scientific Research Applications
7-Bromo-5-methylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
5-Methylbenzo[b]thiophene: Lacks the bromine atom, which can affect its reactivity and biological activity.
7-Bromo-2-methylbenzo[b]thiophene: Similar structure but with the methyl group at the 2nd position, leading to different chemical properties.
Benzo[b]thiophene: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness: 7-Bromo-5-methylbenzo[b]thiophene is unique due to the presence of both bromine and methyl substituents, which can enhance its reactivity and potential biological activities. The specific positioning of these groups can influence the compound’s electronic properties and interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
7-bromo-5-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQJWQNFZVDDQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719904 | |
Record name | 7-Bromo-5-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-19-8 | |
Record name | 7-Bromo-5-methylbenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19076-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-5-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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